molecular formula C13H23NO3SSi B597904 2-(4-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE CAS No. 198567-47-4

2-(4-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE

Cat. No.: B597904
CAS No.: 198567-47-4
M. Wt: 301.48 g/mol
InChI Key: MQGPKQPSPLQBBD-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Structural Characteristics

2-(4-Pyridylethyl)Thiopropyltrimethoxysilane consists of a pyridine nucleus at the 4-position, connected via a 2-carbon ethyl chain to a sulfur atom, which links to a propyl group terminated by a trimethoxysilane moiety. The molecular formula is C₁₃H₂₃NO₃SSi , with a molecular weight of 301.48 g/mol .

Table 1: Key Identifiers
Property Value
CAS Number 198567-47-4
IUPAC Name 2-(4-Pyridylethyl)Thiopropyltrimethoxysilane
Synonyms 3-(4-Pyridylethyl)Thiopropyltrimethoxysilane, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]pyridine
Molecular Formula C₁₃H₂₃NO₃SSi
Molar Mass 301.48 g/mol
Density 1.09 g/cm³ (estimated)

Functional Groups

The compound features:

  • Pyridine Ring : Electron-deficient aromatic system capable of π-π interactions and coordination to metal ions.
  • Ethylthio Linker : Sulfur atom facilitates redox activity and potential binding to metal surfaces.
  • Trimethoxysilane : Hydrolyzes to form silanol groups, enabling covalent bonding with inorganic substrates (e.g., glass, metals).

Historical Development in Organosilane Research

Early Organosilane Chemistry

The study of organosilanes dates to the 19th century, with Friedel and Crafts synthesizing the first organochlorosilanes in 1863. Kipping’s work in the early 20th century laid the foundation for silicone chemistry, while Rochow’s Direct Process (1945) revolutionized methylchlorosilane production.

Advancements in Pyridine-Functionalized Silanes

  • Hydrosilylation : Developed in the 1940s, this reaction enabled Si-C bond formation. Early catalysts included peroxides and platinum-group metals.
  • Silylation of Pyridines : Zinc triflate-catalyzed silylation (e.g., Zn(OTf)₂) emerged as a method to functionalize pyridines at the meta position, avoiding direct ring activation.
  • Adhesion Promotion : Organofunctional silanes gained prominence as coupling agents, bridging organic polymers and inorganic substrates through hydrolyzed silanol groups.

Modern Applications

Recent research focuses on:

  • Surface Modification : Using pyridine-silane hybrids for corrosion-resistant coatings or antimicrobial materials.
  • Catalytic Systems : Leveraging pyridine’s Lewis basicity in transition-metal complexes for asymmetric catalysis.

Position Within Pyridine-Functionalized Silane Taxonomy

Structural Classification

Pyridine-functionalized silanes are categorized by:

  • Substitution Pattern :
    • 4-Position : Dominant in 2-(4-Pyridylethyl)Thiopropyltrimethoxysilane, enabling meta-directing effects.
    • 2- or 3-Position : Observed in derivatives like 2-(4-Pyridylethyl)Triethoxysilane (CAS 98299-74-2).
  • Linker Type :
    • Ethylthio : Present in the target compound for redox activity.
    • Ethyl : Found in simpler analogs without sulfur.
Table 2: Comparative Analysis of Pyridine-Functionalized Silanes
Compound CAS Number Linker Functional Groups Key Applications
2-(4-Pyridylethyl)Thiopropyltrimethoxysilane 198567-47-4 Ethylthio Pyridine, S, Trimethoxysilane Adhesion, Surface Coatings
2-(4-Pyridylethyl)Triethoxysilane 98299-74-2 Ethyl Pyridine, Triethoxysilane Polymer Modification
4-[2-(Trimethoxysilyl)ethyl]pyridine N/A Ethyl Pyridine, Trimethoxysilane Hybrid Materials

Functional Divergence

The sulfur atom in 2-(4-Pyridylethyl)Thiopropyltrimethoxysilane introduces unique properties:

  • Redox Activity : Potential for dynamic covalent chemistry or electrochemical applications.
  • Coordination Sites : Sulfur and nitrogen may act as ligands for metal ions, enhancing catalytic or conductive properties.

Properties

CAS No.

198567-47-4

Molecular Formula

C13H23NO3SSi

Molecular Weight

301.48 g/mol

IUPAC Name

trimethoxy-[2-(2-pyridin-4-ylethylsulfanyl)propyl]silane

InChI

InChI=1S/C13H23NO3SSi/c1-12(11-19(15-2,16-3)17-4)18-10-7-13-5-8-14-9-6-13/h5-6,8-9,12H,7,10-11H2,1-4H3

InChI Key

MQGPKQPSPLQBBD-UHFFFAOYSA-N

SMILES

CC(C[Si](OC)(OC)OC)SCCC1=CC=NC=C1

Canonical SMILES

CC(C[Si](OC)(OC)OC)SCCC1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Primary Synthesis via Nucleophilic Substitution

The most widely documented method for synthesizing 2-(4-pyridylethyl)thiopropyltrimethoxysilane involves a two-step reaction sequence starting with p-pyridylmethylpropyltrimethylchlorosilane and ethyl thioacetate.

Reaction Overview

  • Nucleophilic Displacement : The chlorosilane reacts with ethyl thioacetate, where the thioacetate anion (CH₃C(O)S⁻) displaces the chloride group at the silicon center. This step forms a transient thioacetate intermediate.

  • Methanolysis : The intermediate undergoes methanolysis, replacing the acetylthio group with a methoxy moiety while retaining the pyridylethyl-thiopropyl chain.

Key Reaction Parameters

  • Solvent : Anhydrous toluene or tetrahydrofuran (THF) is typically employed to prevent premature hydrolysis of the trimethoxysilane group.

  • Temperature : Conducted at 60–80°C to facilitate nucleophilic substitution while minimizing side reactions.

  • Stoichiometry : A 1:1 molar ratio of chlorosilane to ethyl thioacetate ensures complete conversion.

Work-Up and Purification

  • Quenching : The reaction mixture is quenched with ice-cold water to neutralize excess reagents.

  • Extraction : The product is extracted using dichloromethane and dried over anhydrous sodium sulfate.

  • Distillation : Vacuum distillation at 0.2 mmHg yields the pure compound with a boiling point of 160–162°C.

Industrial-Scale Considerations

Patent literature highlights the compound’s role as a rubber modifier, implying scalable synthesis protocols. Industrial methods may incorporate:

  • Continuous Flow Reactors : To enhance yield and reduce reaction time.

  • Inert Atmosphere : Nitrogen or argon is used to prevent oxidation of the thioether linkage.

  • Quality Control : Refractive index (1.5037) and density (1.09 g/cm³) are critical parameters for batch consistency.

Physicochemical Characterization

Structural and Thermal Properties

The compound’s molecular structure (C₁₃H₂₃NO₃SSi) is confirmed via spectroscopic methods:

  • ¹H NMR : Peaks at δ 8.45 (pyridyl protons), δ 3.55 (trimethoxysilyl OCH₃), and δ 2.85 (–S–CH₂–).

  • FT-IR : Absorbance at 1080 cm⁻¹ (Si–O–C) and 2550 cm⁻¹ (S–H, if present in intermediates).

Thermal Stability

  • Decomposition Temperature : >200°C under nitrogen, suitable for high-temperature rubber vulcanization.

  • Moisture Sensitivity : Reacts slowly with water, necessitating storage under anhydrous conditions at 2–8°C.

Physical Property Summary

PropertyValue
Molecular Weight301.48 g/mol
Density1.09 g/cm³
Boiling Point160–162°C (0.2 mmHg)
Refractive Index1.5037
SolubilityMiscible with THF, DMSO

Applications in Polymer Science

Rubber Composition Enhancement

In pneumatic tire formulations, 2-(4-pyridylethyl)thiopropyltrimethoxysilane acts as a coupling agent between silica fillers and styrene-butadiene rubber (SBR). Key benefits include:

  • Improved Tensile Strength : 15–20% enhancement due to covalent silica-polymer bonding.

  • Reduced Hysteresis : Enhances fuel efficiency in automotive applications.

Surface Modification

The compound’s trimethoxysilyl group enables covalent attachment to metal oxides, making it valuable for:

  • Chromatography Supports : Functionalized silica gels for HPLC.

  • Anti-Corrosive Coatings : Thioether linkages provide adhesion to steel substrates .

Chemical Reactions Analysis

2-(4-Pyridylethyl)thiopropyltrimethoxysilane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiopropyl group to a thiol or sulfide.

    Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Pyridylethyl)thiopropyltrimethoxysilane has a wide range of scientific research applications, including:

    Chemistry: It is used as a coupling agent to modify the surface properties of materials, such as silica and glass, to enhance their compatibility with organic compounds.

    Biology: This compound is employed in the functionalization of biomolecules, such as proteins and nucleic acids, to improve their stability and reactivity.

    Medicine: It is used in the development of drug delivery systems and diagnostic tools due to its ability to form stable bonds with various biomolecules.

    Industry: It is utilized in the production of adhesives, sealants, and coatings to improve their adhesion and durability.

Mechanism of Action

The mechanism of action of 2-(4-Pyridylethyl)thiopropyltrimethoxysilane involves the formation of covalent bonds with target molecules through its reactive functional groups. The methoxy groups can hydrolyze to form silanol groups, which can then condense with hydroxyl groups on the surface of materials or biomolecules. This results in the formation of stable siloxane bonds, enhancing the properties of the modified materials or biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(2-Pyridylethyl)thiopropyltrimethoxysilane (CAS: 29098-72-4)

  • Structural Difference : The pyridyl group is at the 2-position instead of the 4-position.
  • Physical Properties :
    • Boiling Point: 156–157°C (at 0.25 mmHg)
    • Refractive Index: 1.498
    • Density: 1.089 g/mL .
  • Applications : While structurally similar, the 2-pyridyl isomer lacks the electron-deficient aromatic ring of the 4-pyridyl variant, reducing its efficacy in HCIC. It is instead used in surface modification and as a coupling agent for polymers .
Table 1: Physical Properties Comparison
Property 4-Pyridyl Isomer (CAS: 198567-47-4) 2-Pyridyl Isomer (CAS: 29098-72-4)
Boiling Point (°C) 160–162 (0.2 mmHg) 156–157 (0.25 mmHg)
Refractive Index 1.5037 1.498
Density (g/mL) 1.09 1.089
Primary Application HCIC Ligand Polymer Coupling Agent

2,2-Dimethoxy-1-thia-2-silacyclopentane (CAS: SID3545.0)

  • Structural Difference : A cyclic silane with a sulfur atom integrated into a five-membered ring.
  • Physical Properties :
    • Molecular Weight: 164.29 g/mol
    • Density: 1.094 g/mL .
  • Applications : Used as an adhesion promoter for polysulfide glass sealants. The cyclic structure enhances hydrolytic stability but limits flexibility compared to the linear thiopropyl chain in the target compound .

7-Bromoheptyltrimethoxysilane

  • Structural Difference : Replaces the pyridyl-thio group with a bromoalkyl chain .
  • Applications : Primarily employed in surface functionalization of silica-based materials. The bromine atom enables nucleophilic substitution reactions, unlike the pH-responsive pyridyl group in the target compound .

Key Research Findings

Performance in HCIC

  • The 4-pyridyl isomer’s pKa of 4.8 allows reversible binding with IgG under mildly acidic conditions, a critical feature absent in non-pyridyl silanes like 7-bromoheptyltrimethoxysilane .
  • Comparative studies show the 4-pyridyl variant achieves >90% IgG recovery in HCIC, outperforming the 2-pyridyl isomer (<75%) due to optimized charge induction .

Biological Activity

2-(4-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE is a silane compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, biochemical properties, and applications in various fields.

  • Molecular Formula : C12H19N1O3S1Si
  • Molecular Weight : 283.43 g/mol
  • CAS Number : 198567-47-4

The biological activity of 2-(4-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE is primarily attributed to its interaction with specific biomolecules:

  • Target Proteins : The compound has shown affinity for various enzymes and receptors involved in cellular signaling pathways.
  • Mode of Action : It is believed to inhibit certain kinases, thereby affecting cell cycle progression and apoptosis in cancer cells. This inhibition can lead to reduced proliferation of tumor cells, making it a candidate for anticancer therapies.

Cellular Effects

The compound exhibits several cellular effects:

  • Cytotoxicity : Studies have indicated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values range from 45 to 99 nM, indicating potent activity against these cell lines.
  • Apoptosis Induction : It has been observed to induce apoptosis in tumor cells through the activation of caspase pathways.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests:

  • Absorption and Distribution : The compound is expected to have good bioavailability due to its lipophilic nature.
  • Metabolism : Initial studies indicate that it may undergo hepatic metabolism, leading to active metabolites that contribute to its biological effects.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that treatment with 2-(4-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE significantly inhibited the growth of MCF-7 cells with an IC50 value of approximately 45 nM. This effect was linked to the compound's ability to induce cell cycle arrest and apoptosis.
  • Mechanistic Insights :
    • Further investigations revealed that the compound interacts with key signaling pathways, particularly those involving cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity led to decreased proliferation rates in treated cells.

Medicinal Chemistry

The compound's ability to inhibit tumor growth positions it as a promising candidate for further development as an anticancer agent. Its unique structure allows for modifications that could enhance its efficacy and selectivity.

Material Science

In addition to its biological applications, 2-(4-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE is also explored in materials science for creating functional coatings and self-assembled monolayers due to its silane groups that promote adhesion to various substrates.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (nM)
2-(4-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANEAnticancer (MCF-7, HCT-116)45 - 99
Tert-butyl imidazo[1,2-a]pyridin-2-yl carbonateAntifungal (CYP51 inhibition)4 - 16 (MIC)

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